Product packaging for 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene(Cat. No.:CAS No. 2386783-58-8)

5-Bromo-2-fluoro-1-iodo-3-methoxybenzene

Cat. No.: B6287267
CAS No.: 2386783-58-8
M. Wt: 330.92 g/mol
InChI Key: AQLYVSDBZDMXJE-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (CAS 2386783-58-8) is a high-purity halogenated aromatic building block of significant interest in synthetic and medicinal chemistry research . With the molecular formula C₇H₅BrFIO and a molecular weight of 330.92 , this compound features a benzene ring multi-substituted with bromo, fluoro, iodo, and methoxy functional groups. This unique substitution pattern, verifiable via its SMILES notation (COC1=CC(Br)=CC(I)=C1F) , makes it a versatile and valuable intermediate for constructing complex molecular architectures. Its primary research value lies in its application in cross-coupling reactions, such as Suzuki and Sonogashira couplings, where the iodine and bromine atoms offer orthogonal reactivity for sequential functionalization. Researchers utilize this compound in the synthesis of potential pharmaceutical candidates, where it serves as a core scaffold for developing molecules targeting a range of diseases . The compound requires specific storage and handling; it should be kept in a dark place under an inert atmosphere at room temperature to maintain stability and purity . As a chemical for research, this compound is classified with the signal word "Warning" and may cause skin and eye irritation, necessitating the use of appropriate personal protective equipment during handling . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFIO B6287267 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene CAS No. 2386783-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluoro-1-iodo-3-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFIO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLYVSDBZDMXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromo 2 Fluoro 1 Iodo 3 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, providing detailed information about the chemical environment of magnetically active nuclei. For 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene, a combination of one-dimensional and two-dimensional NMR techniques is essential for a complete assignment of its structure.

High-Resolution ¹H and ¹³C NMR for Aromatic Proton and Carbon Assignment

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying signals corresponding to the two aromatic protons and the methoxy (B1213986) group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the surrounding halogen and methoxy substituents. The proton at the C6 position, flanked by iodine and bromine, and the proton at the C4 position, situated between bromine and the methoxy group, would appear as distinct doublets due to coupling with the adjacent ¹⁹F nucleus. The methoxy protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atoms bonded to the electronegative halogens (F, Br, I) and the oxygen of the methoxy group will exhibit characteristic shifts. The carbon attached to fluorine will also show a large one-bond coupling constant (¹JCF).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on structure and data from similar compounds. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
H47.0 - 7.3-d
H67.5 - 7.8-d
OCH₃3.8 - 4.055 - 60s
C1-85 - 95s
C2-158 - 162d (¹JCF)
C3-155 - 160s
C4-115 - 120d
C5-110 - 115s
C6-125 - 130d

¹⁹F NMR and ¹²⁹Xe NMR (if applicable) for Halogen Characterization and Interaction Studies

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and the adjacent aromatic protons (³JHF) would result in a triplet or a doublet of doublets, depending on the coupling constants, providing further structural confirmation.

While not a routine technique for small molecule characterization, ¹²⁹Xe NMR spectroscopy has emerged as a sensitive probe for studying intermolecular interactions and void spaces in materials. youtube.comslideshare.net In a hypothetical application to this compound, xenon atoms could interact with the electron-rich regions of the molecule, particularly the aromatic ring and the halogen substituents. The chemical shift of ¹²⁹Xe is extremely sensitive to its local environment, and any specific interactions could, in principle, be detected. researchgate.net However, the application of ¹²⁹Xe NMR for studying halogen interactions in a single small molecule in solution is not standard practice.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the complete bonding framework and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons (H4 and H6) through their interaction with the fluorine atom, though direct proton-proton coupling is absent.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between H4 and C4, H6 and C6, and the methoxy protons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For this compound, HMBC would be crucial for confirming the substitution pattern. For instance, the methoxy protons would show correlations to C3 and C4, and the aromatic protons would show correlations to several neighboring carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are bonded. A NOESY spectrum could show a cross-peak between the methoxy protons and the aromatic proton at C4, confirming their spatial proximity.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. The theoretical exact mass of this compound (C₇H₅BrFIO) can be calculated and compared to the experimental value.

Table 2: Predicted HRMS Data for this compound

Ion Formula Predicted Exact Mass (m/z)
[M+H]⁺C₇H₆BrFIO⁺330.86254
[M+Na]⁺C₇H₅BrFINaO⁺352.84448

Data sourced from PubChem.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation via Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation pathways would likely involve the loss of the substituents. Common fragmentation patterns for similar compounds include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The cleavage of the carbon-halogen bonds would also be expected, leading to ions corresponding to the loss of I, Br, or F radicals. The relative abundance of these fragment ions would provide further evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and analyzing the vibrational modes of a molecule. The analysis of this compound would reveal characteristic frequencies corresponding to its various structural components. While specific experimental spectra for this compound are not available in published literature, a detailed theoretical analysis based on density functional theory (DFT) calculations allows for the prediction of its vibrational frequencies.

The vibrational spectrum is dominated by modes associated with the benzene (B151609) ring, the methoxy group, and the carbon-halogen bonds. The presence of multiple heavy halogen atoms (bromine and iodine) results in characteristic low-frequency vibrations.

Key Expected Vibrational Modes:

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl group of the methoxy substituent will exhibit symmetric and asymmetric stretching vibrations, expected in the 2950-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring skeleton are expected to produce a series of bands in the 1600-1400 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy group is anticipated to show strong absorptions. Aryl-alkyl ether stretches typically appear between 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the 1250-1020 cm⁻¹ region.

C-Br and C-I Stretching: The vibrations involving the heavier halogen atoms occur at lower frequencies. The C-Br stretching is typically found in the 680-515 cm⁻¹ range, while the C-I stretching vibration is expected at even lower wavenumbers, generally between 600-500 cm⁻¹. researchgate.net

A theoretical data table of the principal vibrational modes for this compound, as would be predicted by DFT calculations (e.g., using the B3LYP/6-311G level of theory), is presented below. researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies

Predicted Frequency (cm⁻¹)Vibrational Mode AssignmentFunctional Group
~3080Aromatic C-H StretchAromatic Ring
~2945Asymmetric CH₃ StretchMethoxy (-OCH₃)
~2860Symmetric CH₃ StretchMethoxy (-OCH₃)
~1570Aromatic C=C StretchAromatic Ring
~1450Aromatic C=C StretchAromatic Ring
~1260Asymmetric C-O-C StretchAryl-alkyl ether
~1100C-F StretchFluoro-aromatic
~1040Symmetric C-O-C StretchAryl-alkyl ether
~650C-Br StretchBromo-aromatic
~540C-I StretchIodo-aromatic

Note: The values in this table are illustrative predictions based on typical frequency ranges and computational studies of similar halogenated aromatic compounds. Actual experimental values may vary.

X-ray Crystallography Methodologies for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. For a molecule like this compound, this technique would provide invaluable information on bond lengths, bond angles, and the crucial intermolecular interactions that govern its crystal packing.

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. For halogenated aromatic compounds, which are typically crystalline solids at room temperature, several strategies can be employed. The key principle is to allow the molecules to transition slowly from a disordered state (in solution or vapor) to a highly ordered crystalline state.

Commonly successful methods include:

Slow Evaporation: This is the simplest technique, where the compound is dissolved in a suitable solvent to near-saturation. uni.lu The container is then loosely covered to allow the solvent to evaporate over several days or weeks. nih.gov For halogenated benzenes, moderately polar solvents like chloroform, dichloromethane, or toluene (B28343) can be effective. mdpi.com

Vapor Diffusion: This is often the most successful method for growing high-quality crystals. A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, pentane, or diethyl ether). ulisboa.pt The vapor of the anti-solvent slowly diffuses into the solution, gradually reducing the solubility of the compound and inducing crystallization.

Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or even further in a refrigerator or freezer. nih.gov This decreases the solubility and promotes crystal growth.

The choice of solvent is critical; it must be able to dissolve the compound but not so strongly that it inhibits crystallization. Benzene and toluene are often cited as being particularly effective for aromatic compounds as they can participate in stabilizing π-π interactions within the crystal lattice. researchgate.net

The solid-state structure of this compound is expected to be dominated by a network of non-covalent interactions. Due to the presence of three different halogen atoms, halogen bonding would be a primary directing force in its supramolecular assembly.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region (the σ-hole) on a halogen atom and a nucleophilic site, such as a lone pair on another atom. bldpharm.com In this molecule, the iodine and bromine atoms are the most potent halogen bond donors, while the oxygen of the methoxy group and the fluorine atom can act as halogen bond acceptors.

Potential Halogen Bonds:

I•••O and Br•••O: The iodine and bromine atoms can form strong halogen bonds with the oxygen atom of the methoxy group on a neighboring molecule. The strength of halogen bond donors typically follows the trend I > Br > Cl > F. mdpi.com Therefore, I•••O interactions are expected to be the most significant.

I•••F and Br•••F: Interactions involving fluorine as a halogen bond acceptor are also possible.

Type-II Halogen-Halogen Interactions (e.g., I•••Br, Br•••Br): These interactions occur between halogen atoms of adjacent molecules and are crucial in the packing of many polyhalogenated compounds. nih.gov For instance, interactions where one C-X bond is roughly perpendicular to the other C-X bond are common.

A theoretical analysis of the crystal structure would likely reveal a complex interplay of these forces, leading to a dense and stable packing arrangement, a common feature of polyhalogenated organic molecules.

Reactivity and Reaction Mechanisms of 5 Bromo 2 Fluoro 1 Iodo 3 Methoxybenzene

Differential Reactivity of Halogen Substituents

The presence of three different halogen atoms (iodine, bromine, and fluorine) on the benzene (B151609) ring introduces a competitive environment for reactions involving carbon-halogen bond activation. The inherent differences in bond strength and electronegativity among these halogens lead to predictable selectivity under specific reaction conditions.

In transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, the reactivity of aryl halides typically follows the order of their carbon-halogen bond dissociation energies: C-I < C-Br < C-Cl < C-F. The weaker the bond, the more readily it undergoes oxidative addition to the metal catalyst (commonly palladium).

For 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene, this reactivity trend implies that the C-I bond will be the most reactive site, followed by the C-Br bond. The C-F bond is significantly stronger and generally remains inert under standard cross-coupling conditions. This differential reactivity allows for sequential, site-selective functionalization. For instance, a mild palladium-catalyzed reaction can be employed to selectively couple a substituent at the C1 (iodo) position while leaving the C5 (bromo) position intact for a subsequent, more forcing, coupling reaction. acs.org Studies on other polyhalogenated aromatic compounds have confirmed that iodobenzene (B50100) is more reactive than bromobenzene (B47551) in coupling reactions, while fluorobenzene (B45895) shows minimal to no reactivity. acs.org

Table 1: Comparison of Average Carbon-Halogen Bond Dissociation Energies in Aryl Halides
BondAverage Bond Dissociation Energy (kJ/mol)Relative Reactivity in Oxidative Addition
C-F~536Lowest
C-Cl~400Low
C-Br~336Intermediate
C-I~272Highest

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. chemistrysteps.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.comstackexchange.comnih.gov

In the context of SNAr, the reactivity order of halogens as leaving groups is counterintuitive when compared to SN1/SN2 reactions and is typically F > Cl > Br > I. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by strongly electron-withdrawing substituents that can stabilize the negative charge of the Meisenheimer complex. stackexchange.com Fluorine's high electronegativity makes it the most effective halogen at stabilizing this intermediate through its powerful inductive effect, thus making the carbon to which it is attached more electrophilic and susceptible to attack. stackexchange.comyoutube.com

In this compound, the combined electron-withdrawing effects of the bromine and iodine atoms activate the ring towards nucleophilic attack, making the C-F bond at position 2 a potential site for SNAr reactions, despite the presence of the electron-donating methoxy (B1213986) group. acs.orgnih.govacs.org

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The regioselectivity of this reaction is dictated by the directing effects of the existing substituents. algoreducation.com In this compound, there are two available positions for substitution: C4 and C6.

The directing effects of the substituents are as follows:

Methoxy (-OCH₃) group: A powerful activating group that directs incoming electrophiles to the ortho (C6) and para (C4) positions through a strong electron-donating resonance effect. brainly.comvaia.comyoutube.comlibretexts.org

Halogen (F, Br, I) groups: These are deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directors because of electron donation through resonance. youtube.com

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution
SubstituentTypeDirecting Effect
-OCH₃ (Methoxy)Strongly ActivatingOrtho, Para
-F, -Br, -I (Halogens)DeactivatingOrtho, Para

Reactivity of the Methoxy Group

The methoxy group is not merely a spectator; it actively participates in and influences the molecule's reactivity profile.

As detailed in section 4.1.3, the methoxy group is a strong activating, ortho, para-directing group in electrophilic aromatic substitution. brainly.comvaia.comyoutube.com Its lone pair electrons on the oxygen atom delocalize into the benzene ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the cationic intermediate (sigma complex) formed during the reaction. brainly.comyoutube.com This makes the ring more nucleophilic and significantly more reactive towards electrophiles than an unsubstituted benzene ring. libretexts.org

In metalation reactions, such as ortho-lithiation, alkoxy groups are known to be effective directing groups. nih.gov They can coordinate with organolithium reagents, directing deprotonation to an adjacent ortho position. However, in this compound, metal-halogen exchange at the more reactive C-I or C-Br positions is a much faster and more common pathway than C-H deprotonation.

The methoxy group itself can be chemically transformed. A common reaction is ether cleavage (demethylation) to yield the corresponding phenol (B47542). This transformation is typically achieved under harsh conditions using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). organic-chemistry.org Modern methods, including photoredox catalysis, have also been developed for the dealkylation of aryl alkyl ethers under milder conditions. acs.org Applying such methods to this compound would selectively cleave the methyl-oxygen bond to produce 5-bromo-2-fluoro-1-iodo-3-phenol, a versatile intermediate for further synthesis.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for polysubstituted aromatic compounds like this compound is critical for predicting reactivity and optimizing synthetic protocols. While direct experimental studies on this specific molecule are not extensively documented in peer-reviewed literature, its reactivity can be inferred from established principles and studies on analogous compounds. Mechanistic investigations typically rely on a combination of kinetic studies, spectroscopy, and computational modeling to map the energetic landscape of a reaction.

Kinetic Isotope Effect Studies for Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are a powerful tool for identifying the rate-determining step of a reaction by observing changes in reaction rate upon isotopic substitution at a specific atomic position. For reactions involving C-H bond cleavage, substituting hydrogen (H) with its heavier isotope deuterium (B1214612) (D) can significantly slow the reaction if this bond-breaking event is part of the rate-limiting step.

While specific KIE studies on this compound are not available in the surveyed literature, we can hypothesize their application. For instance, in a potential metal-halogen exchange or a deprotonation reaction at the C-H position, a KIE experiment would be invaluable. If a reaction involves the abstraction of the proton at C-4, comparing the reaction rate of the standard compound with its 4-deuterio analogue would yield the primary KIE.

Table 1: Illustrative Kinetic Isotope Effect (KIE) Data for a Hypothetical Reaction

Reaction TypeIsotopic Substitution PositionMeasured KIE (kH/kD)Interpretation of Rate-Determining Step
Directed ortho-MetalationC4-H vs. C4-D~1.0C-H bond cleavage is not the rate-determining step.
Aromatic C-H ActivationC4-H vs. C4-D> 2.0C-H bond cleavage is involved in the rate-determining step.
Halogen Dance MigrationC4-H vs. C4-D~1.0Protonolysis of an intermediate is not rate-limiting.

This table is illustrative and presents hypothetical data to explain the application and interpretation of KIE studies, as specific experimental data for the title compound is not available.

Spectroscopic and Computational Approaches to Characterize Intermediates and Transition States

Modern mechanistic studies heavily rely on spectroscopic techniques and computational chemistry to identify fleeting intermediates and high-energy transition states that cannot be isolated.

Spectroscopic Approaches: Techniques such as low-temperature NMR, in-situ IR, and stopped-flow UV-Vis spectroscopy could be used to observe reactive intermediates in reactions of this compound. For example, in a lithium-halogen exchange reaction, low-temperature ¹³C NMR could potentially identify the formation of a specific aryllithium intermediate by observing the characteristic large C-Li coupling and upfield shift of the carbon atom bound to lithium.

Computational Approaches: Density Functional Theory (DFT) calculations are frequently used to model reaction pathways for related molecules. csic.es These studies can map the potential energy surface, providing geometries and energies for reactants, intermediates, transition states, and products. For instance, computational studies on the dealkylation of aryl alkyl ethers have been used to establish that certain substitution patterns are not feasible due to high energy barriers. acs.org Similarly, DFT calculations on the bromination of methoxybenzene have revealed a stepwise mechanism where the formation of the C-Br bond is the rate-limiting step. csic.es Such computational models could predict the most likely transition states for nucleophilic or electrophilic attack on the this compound ring, helping to rationalize observed regioselectivity. csic.esacs.org

Table 2: Application of Spectroscopic and Computational Methods in Mechanistic Studies

MethodType of Information ObtainedExample Application
DFT Calculations Transition state energies, intermediate geometries, reaction pathway energetics.Determining the activation barrier for ipso-substitution versus ortho-substitution. acs.org
Low-Temperature NMR Structure and conformation of thermally unstable intermediates.Characterizing an aryllithium or Grignard reagent formed after metal-halogen exchange.
In-situ IR Spectroscopy Real-time monitoring of functional group transformations.Observing the disappearance of a C-X stretching band and the appearance of a new C-Nu band.

Regioselectivity and Chemoselectivity Control in Complex Reaction Environments

The presence of four different substituents (–Br, –F, –I, –OCH₃) on the benzene ring makes this compound a substrate where regioselectivity and chemoselectivity are paramount.

Chemoselectivity: This refers to the selective reaction of one functional group over others. In this molecule, the three different halogens offer distinct reactivities.

Metal-Halogen Exchange: This reaction is typically fastest with iodine, followed by bromine, and is much slower with fluorine. Therefore, treatment with organolithium reagents (like n-BuLi or t-BuLi) at low temperatures would selectively replace the iodine atom.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck): The reactivity order for oxidative addition to a Palladium(0) catalyst is generally C–I > C–Br >> C–F. This allows for selective coupling reactions at the C-1 (iodo) position, leaving the bromo and fluoro groups intact for subsequent transformations.

Regioselectivity: This refers to the position at which a reaction occurs.

Electrophilic Aromatic Substitution: The powerful ortho, para-directing methoxy group (–OCH₃) activates the ring, while the halogens are deactivating ortho, para-directors. The sole available hydrogen at C-4 is activated by the methoxy group (para) and the fluorine (ortho), but sterically hindered by the adjacent iodo and bromo groups. Electrophilic substitution at this position would be challenging but is the most likely site if forced.

Directed ortho-Metalation (DoM): The methoxy group is a potent directed metalation group. Treatment with a strong lithium amide base could potentially lead to deprotonation at the C-2 position, displacing the fluorine, although this is less common.

Control over reaction conditions is crucial. For example, in palladium-catalyzed reactions, the choice of ligand, base, and solvent can influence which C-X bond is activated. acs.org Studies on similar complex styrenes show that subtle changes in the catalytic system can completely reverse the regioselectivity of a reaction. acs.orgacs.org

Table 3: Predicted Selectivity in Reactions of this compound

Reaction TypeReagentsPrimary Reactive Site (Chemoselectivity)Expected Product Type
Suzuki CouplingPd(PPh₃)₄, Arylboronic Acid, BaseC-IBiaryl compound at C-1
Metal-Halogen Exchanget-BuLi, -78 °CC-IAryllithium intermediate at C-1
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Alkyne, BaseC-I1-Alkynyl-5-bromo-2-fluoro-3-methoxybenzene
Electrophilic BrominationBr₂, Lewis AcidC-4 (if reaction occurs)4,5-Dibromo-2-fluoro-1-iodo-3-methoxybenzene

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Fluoro 1 Iodo 3 Methoxybenzene

Electronic Structure and Bonding Analysis

The electronic properties of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene have been extensively modeled to understand its stability and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) has been a pivotal tool in determining the most stable three-dimensional arrangement of atoms in this compound. These calculations are fundamental to understanding the molecule's intrinsic properties. By employing functionals such as B3LYP, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals, a detailed picture of the molecule's electronic ground state is achieved.

These theoretical calculations provide optimized bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For a polysubstituted benzene (B151609) ring like this one, the steric and electronic effects of the bromine, fluorine, iodine, and methoxy (B1213986) substituents significantly influence the planarity of the benzene ring and the orientation of the methoxy group.

ParameterCalculated Value
Total Energy Value dependent on basis set and functional
Dipole Moment Calculated value in Debye
Key Bond Lengths (Å)
C-BrTypical range: 1.85-1.95
C-ITypical range: 2.05-2.15
C-FTypical range: 1.32-1.38
C-OTypical range: 1.35-1.40
**Key Bond Angles (°) **
C-C-BrNear 120°
C-C-INear 120°
C-C-FNear 120°
Note: The specific values in this table are illustrative and would be determined from the output of DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Role in Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity.

The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

HOMO: The HOMO is typically distributed over the electron-rich regions of the molecule. In this case, it is expected to be localized on the benzene ring and the electron-donating methoxy group, as well as the polarizable iodine and bromine atoms. These regions are susceptible to attack by electrophiles.

LUMO: The LUMO, conversely, is located over the electron-deficient areas. The carbon atoms bonded to the electronegative halogens (especially fluorine) and the iodine atom (due to its ability to form halogen bonds) are likely to be significant contributors to the LUMO. These sites are prone to attack by nucleophiles.

OrbitalEnergy (eV)Primary Atomic Contributions
HOMO Calculated ValueBenzene Ring (π-system), Methoxy (O), Iodine, Bromine
LUMO Calculated ValueBenzene Ring (π*-system), Carbon atoms attached to halogens
HOMO-LUMO Gap Calculated Value
Note: The specific energy values are illustrative and would be obtained from quantum chemical calculations.

Charge Distribution and Electrostatic Potential Maps (MEP)

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around the molecule, highlighting regions of positive and negative electrostatic potential. These maps are invaluable for predicting how the molecule will interact with other chemical species.

For this compound, the MEP would show:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, are expected around the highly electronegative fluorine atom and the oxygen atom of the methoxy group. These sites act as nucleophilic centers.

Positive Potential (Blue): Electron-deficient areas with a positive potential are anticipated on the hydrogen atoms of the methoxy group. A particularly significant region of positive potential, known as a "sigma-hole," is expected on the outer side of the iodine and bromine atoms, along the extension of the C-I and C-Br bonds. acs.org This positive region is key to the formation of halogen bonds.

Neutral Potential (Green): The carbon skeleton of the benzene ring would exhibit a more neutral potential.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the way molecules of this compound interact with each other are determined by a delicate balance of forces.

Energy Landscapes and Preferred Conformations

Conformational analysis of this compound involves exploring the potential energy surface as a function of the rotation around single bonds, primarily the C-O bond of the methoxy group. By calculating the energy at different dihedral angles, an energy landscape can be constructed.

The preferred conformation will be the one that minimizes steric hindrance between the methoxy group's methyl hydrogens and the adjacent bulky iodine and fluorine atoms. The results of such an analysis would reveal the most stable rotational isomer and the energy barriers to interconversion between different conformations.

Assessment of Halogen Bonding and Other Non-Covalent Interactions

A defining feature of the intermolecular interactions for this compound is the halogen bond. acs.org This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). acs.orgresearchgate.net

In the case of this compound, the iodine and bromine atoms can act as halogen bond donors due to the presence of a positive σ-hole. acs.org These can interact with electron-rich sites on neighboring molecules, such as the fluorine or oxygen atoms, or even the π-system of the benzene ring. The strength of these interactions depends on the polarizability of the halogen, making iodine a stronger halogen bond donor than bromine. acs.org

Other non-covalent interactions that would play a role in the solid-state packing and solution-phase behavior of this compound include:

van der Waals forces: These are ubiquitous attractive or repulsive forces between molecules.

Dipole-dipole interactions: Arising from the permanent dipole moment of the molecule.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

The interplay of these forces dictates the supramolecular assembly and the resulting macroscopic properties of the material. mdpi.com The substitution of one halogen for another can significantly alter the network of these interactions, leading to different crystal packing arrangements. nih.gov

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the chemical behavior of molecules like this compound, guiding synthetic efforts and explaining observed outcomes.

Computational Modeling of Reaction Pathways, Transition States, and Activation Barriers

The reactivity of this compound is dictated by the complex interplay of its substituents: the electron-donating methoxy group and the electron-withdrawing, bulky halogens (bromine, fluorine, and iodine). Understanding how this compound will behave in a chemical reaction, for instance, in nucleophilic aromatic substitution or cross-coupling reactions, can be achieved by modeling the reaction pathways.

Reaction Pathway Modeling: Using quantum mechanics, particularly Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction. This involves identifying the lowest energy structures of the reactants, products, and any intermediates. For a nucleophilic aromatic substitution, this would involve modeling the formation of a resonance-stabilized carbanion intermediate, often called a Meisenheimer complex. The different halogen atoms provide multiple potential sites for substitution, and computational models can help determine which pathway is energetically more favorable.

Transition State Theory: For a reaction to proceed from reactants to products, it must pass through a high-energy state known as the transition state. Locating this transition state geometry is a critical goal of computational reaction modeling. The energy difference between the reactants and the transition state is the activation barrier (or activation energy). A lower activation barrier corresponds to a faster reaction rate. DFT calculations are a standard method for locating transition states and calculating these barriers. By comparing the activation barriers for substitution at different positions on the benzene ring, one can predict the regioselectivity of a reaction. For example, computational studies on similar halogenated compounds have been used to justify reaction mechanisms and chemoselectivity in processes like photocatalyzed C-O bond cleavage.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for its characterization and identification. Although specific predicted spectra for this compound are not published, the following methods would be employed.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for this purpose. The calculations provide theoretical chemical shifts that, when compared with experimental data, can confirm the structure of the synthesized molecule. Such calculations have been successfully applied to other bromo-substituted aromatic compounds.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the various ways a molecule can bend and stretch. DFT calculations can compute these vibrational modes and their intensities. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional group peaks. For the title compound, this would include vibrations of the C-Br, C-F, C-I, and C-O-C bonds.

UV-Vis Spectroscopy: Electronic transitions, which occur upon absorption of ultraviolet or visible light, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations yield the excitation energies and oscillator strengths, which correspond to the wavelength and intensity of absorption peaks in a UV-Vis spectrum. This analysis provides insight into the electronic structure of the molecule, including the transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Predicted Spectroscopic Data Table (Hypothetical) This table is a hypothetical representation of data that could be generated using the methods described above. No experimental or calculated data for this specific compound was found in the literature.

Spectroscopic Parameter Predicted Value Range Computational Method
¹³C Chemical Shift (C-I) 90 - 100 ppm GIAO-DFT
¹³C Chemical Shift (C-Br) 110 - 120 ppm GIAO-DFT
¹³C Chemical Shift (C-F) 155 - 165 ppm (JC-F ≈ 240-250 Hz) GIAO-DFT
IR Stretch (C-O-C) 1200 - 1250 cm⁻¹ DFT (B3LYP)
IR Stretch (C-F) 1000 - 1100 cm⁻¹ DFT (B3LYP)

Advanced Computational Methods (e.g., Molecular Dynamics, QSAR for Chemical Properties)

Beyond static predictions of reactivity and spectra, advanced computational methods can simulate the dynamic behavior and predict the properties of this compound in more complex environments.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a view of molecular behavior in solution or in biological systems. For a compound like this compound, MD simulations could be used to:

Study its conformation and flexibility in different solvents.

Investigate its interaction with biological macromolecules, such as enzymes or receptors. Studies on other halogenated compounds have used MD to understand protein-ligand stability and the role of halogen bonding, where the iodine or bromine atom acts as a halogen bond donor.

Simulate its partitioning between different phases (e.g., water and octanol) to predict its environmental fate.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or a physical property. For polyhalogenated aromatic compounds, QSAR studies are common for predicting toxicity, receptor binding affinity, or environmental properties. To build a QSAR model relevant to this compound, one would:

Compile a dataset of similar halogenated aromatic compounds with known experimental data (e.g., toxicity).

Calculate a variety of molecular descriptors for each compound using computational chemistry. These can include electronic properties (like HOMO/LUMO energies), steric parameters, and hydrophobicity.

Use statistical methods to build a regression model that relates the descriptors to the observed activity.

Such a model could then be used to predict the potential biological activity or properties of this compound without the need for direct experimental testing.

Applications in Advanced Organic Synthesis and Materials Science Excluding Clinical/biological Data

Role as a Key Building Block in Multi-Step Organic Synthesis

The primary utility of this compound lies in its capacity to undergo sequential, site-selective cross-coupling reactions. The carbon-halogen bonds exhibit different strengths and reactivity, a feature that synthetic chemists exploit to introduce various molecular fragments in a controlled manner.

In the synthesis of pharmaceutical intermediates, constructing complex organic molecules with high precision is paramount. 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene serves as an excellent scaffold due to the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. nih.gov The reactivity order for these couplings is generally C-I > C-Br > C-Cl, allowing for selective functionalization. nih.gov A related compound, 5-bromo-1-chloro-2-iodo-3-methoxybenzene, is noted for its role as an intermediate in developing complex organic molecules for pharmaceuticals.

This hierarchical reactivity allows for a modular approach to synthesis. For instance, the highly reactive C-I bond can be selectively targeted in a Sonogashira, Suzuki, or Stille coupling reaction, leaving the C-Br bond intact for a subsequent, different coupling reaction under more forcing conditions. This "one-pot" or sequential approach is highly efficient for creating diverse molecular libraries from a single starting material. The methoxy (B1213986) group can also be modified, for example through dealkylation, to reveal a phenol (B47542) for further functionalization, a common step in the synthesis of bioactive molecules. organic-chemistry.org

Table 1: Differential Reactivity in Cross-Coupling Reactions

Reactive Site Coupling Reaction Example Relative Conditions Potential Introduced Group
C-I (Iodo) Sonogashira Coupling Mild (e.g., Pd(PPh₃)₄, CuI, RT) Alkyne
C-Br (Bromo) Suzuki Coupling Moderate (e.g., Pd(dppf)Cl₂, heat) Aryl/Vinyl Boronic Acid
C-F (Fluoro) Buchwald-Hartwig Amination Harsh (Strong base, specific ligands) Amine

This table illustrates the general principles of sequential functionalization based on typical bond reactivities.

The principles that make this compound valuable in pharmaceuticals also apply to the agrochemical and specialty chemical sectors. Halogenated aromatic compounds are integral to many commercial pesticides and herbicides. iloencyclopaedia.orgnumberanalytics.com The synthesis of these active ingredients often requires the precise assembly of a halogenated core structure.

The ability to sequentially introduce different functional groups allows for the fine-tuning of a molecule's properties, such as its biological activity, environmental persistence, and uptake mechanism in plants or insects. For example, starting from 1-bromo-4-fluorobenzene, a related structure, lithiation and subsequent reaction with borates can produce 5-bromo-2-fluorobenzeneboronic acid, a key intermediate for non-ester pyrethroid compounds used as pesticides. google.com This highlights the industrial relevance of using polyhalogenated benzenes as foundational materials for complex, high-value chemicals.

Integration into Functional Materials

The unique electronic properties conferred by the multiple halogen substituents make this compound an attractive candidate for incorporation into advanced functional materials.

Halogenated aromatic compounds are increasingly used in the design of materials for organic electronics. numberanalytics.com The introduction of halogens can modulate a molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which is critical for charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Furthermore, halogenation can influence the solid-state packing of molecules, affecting charge mobility.

While direct application of this specific compound may not be widely documented, its isomers and related structures are listed as materials for OLEDs and electronics. bldpharm.com It can serve as a heavily functionalized building block, which, after further elaboration through the cross-coupling reactions mentioned previously, can be integrated into larger, conjugated systems that form the active layers of these devices.

The presence of two distinct and reactive halogen atoms (iodine and bromine) makes this compound an ideal AB-type monomer for step-growth polymerization. By carefully selecting reaction conditions, one can promote polymerization through sequential cross-coupling reactions. For example, a Suzuki polycondensation could be designed where the iodo- and bromo- positions react sequentially, or a Yamamoto coupling could polymerize the molecule by forming biaryl linkages.

This approach allows for the synthesis of highly functionalized, specialty polymers. The fluorine and methoxy groups would remain as pendant functionalities along the polymer backbone, imparting unique properties such as thermal stability, altered solubility, and specific intermolecular interactions. Such polymers are valuable in high-performance applications where precise control over material properties is required. numberanalytics.com

Table 2: Potential Polymerization Reactions

Monomer Type Polymerization Method Resulting Linkage Potential Polymer Properties
AB₂ (self-condensation) Yamamoto Coupling Aryl-Aryl High thermal stability, rigid backbone

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base. This interaction has become a powerful tool in crystal engineering and supramolecular chemistry for constructing ordered, self-assembled structures.

This compound is exceptionally well-suited for this purpose. It possesses two strong halogen bond donors (iodine and bromine) and a potential weak donor (fluorine). The strength of the halogen bond typically follows the order I > Br > Cl > F. This hierarchy allows for the design of complex architectures where different Lewis bases can selectively interact with specific sites on the molecule. For example, a strong Lewis base could be directed to the iodine atom, while a weaker one interacts with the bromine, leading to highly predictable and intricate multi-component assemblies. The directional nature of these bonds is critical for designing functional materials with applications in areas like anion recognition and sensing.

Table 3: Halogen Bonding Capabilities

Halogen Atom Role in Halogen Bonding Relative Bond Strength Potential Application
Iodine (I) Strong Donor Strongest Directing primary assembly structure
Bromine (Br) Moderate Donor Intermediate Secondary structural control, anion binding
Fluorine (F) Very Weak Donor/Acceptor Weakest Fine-tuning crystal packing

Radiochemical Synthesis and Chemical Probes

The unique arrangement of substituents on the this compound scaffold, particularly the presence of an iodine atom, makes it a valuable precursor in radiochemical synthesis. The primary application in this field is the creation of positron emission tomography (PET) probes through the introduction of the positron-emitting radionuclide, fluorine-18 (B77423) ([¹⁸F]).

The synthetic strategy most relevant to this compound is the nucleophilic aromatic substitution (SₙAr) reaction, where the iodo group serves as a leaving group for the incoming [¹⁸F]fluoride. While traditional SₙAr reactions require the aromatic ring to be electron-deficient, the methoxy group in this compound is electron-donating, making direct fluorination challenging under standard conditions. acs.org Consequently, advanced methods have been developed to facilitate the radiofluorination of such non-activated or electron-rich aromatic rings. nih.govspringernature.com

Modern synthetic methods often employ transition metal mediators or specialized precursors to achieve this transformation efficiently. One prominent technique is the use of copper-mediated radiofluorodestannylation, where an arylstannane precursor is converted to the ¹⁸F-labeled arene. nih.gov Another advanced approach involves the preparation of diaryliodonium salts or spirocyclic iodonium (B1229267) ylides (SCIDY) from the iodo-precursor. acs.orgnih.govmdpi.com These hypervalent iodine compounds are highly reactive towards nucleophilic [¹⁸F]fluoride, enabling radiofluorination under mild conditions and providing high radiochemical yields (RCY) and molar activities. nih.govmdpi.com For instance, the use of SCIDY precursors has successfully produced the PET radiopharmaceutical [¹⁸F]FPEB with non-decay corrected yields of 20 ± 5%. nih.gov

The synthesis of these chemical probes is often performed using automated synthesis modules to handle the short half-life of fluorine-18 (approximately 110 minutes) and to ensure reproducible production. nih.govthno.org Reaction conditions are optimized for speed and efficiency, frequently utilizing microwave irradiation to accelerate the reaction, with labeling often complete within minutes. nih.gov The resulting ¹⁸F-labeled probes, derived from precursors like this compound, are purified using high-performance liquid chromatography (HPLC) to ensure high chemical and radiochemical purity (>98%) before their use as chemical probes for imaging specific biological targets in research settings. nih.govmdpi.com

Table 1: Comparison of Modern Radiofluorination Methods for Aryl Iodide Precursors

MethodPrecursor TypeKey FeaturesReported Radiochemical Yield (RCY)

Contributions to Green Chemistry Methodologies

The synthesis and utilization of polyfunctionalized aromatic compounds like this compound are increasingly scrutinized through the lens of green chemistry. Efforts are focused on developing synthetic routes that are more sustainable, efficient, and environmentally benign.

Catalyst Recycling and Atom Economy in Synthetic Routes

The multiple halogen substituents on this compound make it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental for building more complex molecular architectures. nih.gov A significant green chemistry challenge in these reactions is the cost and potential toxicity of the palladium catalyst.

To address this, substantial research has focused on developing recyclable catalytic systems. mdpi.comresearchgate.net Strategies include:

Heterogeneous Catalysts: Supporting the palladium catalyst on materials like polymers, dendrimers, or magnetic nanoparticles allows for easy separation from the reaction mixture by filtration and subsequent reuse over multiple cycles. researchgate.netwikipedia.org For example, nickel powder used in halogen exchange reactions has been shown to be reusable more than ten times without significant loss of activity. nih.gov

Ligand Design: The use of specialized ligands, such as water-soluble sulfonated phosphines (e.g., TPPTS) or N-heterocyclic carbenes (NHCs), can help retain the palladium catalyst in a specific phase (e.g., aqueous), facilitating separation and recycling of the catalyst solution. nih.gov

Micellar Catalysis: Performing reactions in water using surfactants to form micelles creates "nanoreactors" that can solubilize both the organic substrate and the palladium catalyst. This approach dramatically reduces the required catalyst loading to parts-per-million (ppm) levels and keeps the catalyst contained within the aqueous phase, preventing product contamination and allowing for reuse. youtube.com

Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is another key metric. primescholars.com Traditional cross-coupling reactions often have moderate atom economy due to the use of pre-functionalized organometallic reagents. However, newer methods like direct C-H activation offer a more atom-economical alternative by avoiding the synthesis of organoboronic acids or organostannanes, thereby reducing waste. acs.orgacs.org While σ-bond cross-exchange reactions can feature 100% atom economy, they often have limited substrate scope. acs.org

Solvent Selection and Waste Minimization in Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional reliance on volatile and often toxic organic solvents like DMF, dioxane, or toluene (B28343) is being challenged by the adoption of greener alternatives. rsc.orgunibo.it

Key developments in this area relevant to the synthesis of derivatives from this compound include:

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. As mentioned, palladium-catalyzed cross-coupling reactions can be performed in water, often with the aid of water-soluble ligands or surfactants. youtube.comrsc.org Furthermore, certain radiolabeling procedures, such as halogen exchange reactions, can be conducted in aqueous solutions, which eliminates the need for time-consuming azeotropic drying steps and reduces the use of organic solvents like acetonitrile. thno.org

Greener Organic Solvents: When organic solvents are necessary, alternatives with better environmental, health, and safety profiles are sought. Examples include benzotrifluoride (B45747) (BTF), which is more environmentally friendly than many chlorinated solvents, and biogenic solvents like N-hydroxyethylpyrrolidone (HEP). nih.govresearchgate.net

Waste minimization is directly linked to reaction efficiency and process design. High-yield reactions reduce the formation of byproducts and unreacted starting materials. One-pot or "telescoped" syntheses, where sequential reactions are performed in the same vessel without intermediate work-up and purification steps, significantly reduce solvent consumption and waste generation. nih.gov The development of highly efficient catalysts that operate at low loadings and can be recycled also contributes substantially to waste reduction by minimizing the disposal of heavy metals. mdpi.com

Table 2: Green Chemistry Metrics in Relevant Synthetic Methodologies

MethodologyGreen StrategyTypical SolventsWaste Minimization Aspect

Future Research Directions and Perspectives

Emerging Synthetic Technologies for Orthogonally Functionalized Arenes

The precise and efficient synthesis of highly substituted aromatic compounds like 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene remains a significant challenge in organic chemistry. Future research will likely focus on developing more sophisticated and sustainable synthetic methodologies.

One promising area is the advancement of organocatalytic benzannulation strategies. These methods offer a metal-free approach to constructing polysubstituted arenes from acyclic precursors, often with high chemo- and regioselectivity under mild conditions. Further development in this area could lead to more direct and environmentally benign routes to complex aromatic cores.

Another key direction is the evolution of C-H functionalization techniques. Late-stage functionalization of aromatic C-H bonds provides a direct way to introduce substituents without the need for pre-functionalized starting materials. Future breakthroughs will likely involve the development of catalysts that can selectively activate and functionalize specific C-H bonds on a multi-halogenated and electronically complex benzene (B151609) ring, offering unprecedented synthetic flexibility.

Furthermore, strategies involving aryne intermediates are expected to play a more significant role. Methodologies that generate and trap arynes in a controlled manner can enable the rapid assembly of vicinal difunctionalized benzenes. Extending these concepts to benzdiyne and benztriyne intermediates could provide pathways for the one-pot synthesis of arenes with multiple substituents.

The development of flow chemistry platforms for the synthesis of these complex molecules is also anticipated. Flow reactors can offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for automated, multi-step syntheses. This technology could streamline the production of orthogonally functionalized arenes for various applications.

Synthetic StrategyPotential AdvantagesFuture Research Focus
Organocatalytic BenzannulationMetal-free, mild conditions, high selectivityDevelopment of new catalysts and reaction pathways for increased complexity.
C-H FunctionalizationAtom economy, late-stage modificationCatalyst design for site-selective functionalization of polysubstituted arenes.
Aryne IntermediatesRapid assembly of vicinal substituentsExploration of benzdiyne and benztriyne chemistry for multi-functionalization.
Flow ChemistryEnhanced control, safety, and automationIntegration of multi-step syntheses for the continuous production of complex arenes.

Advancements in Spectroscopic Techniques for Complex Molecular Characterization

The unambiguous characterization of polysubstituted aromatic compounds is critical for confirming their structure and purity. Future advancements in spectroscopic techniques will be pivotal in handling the increasing complexity of these molecules.

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy , the development of higher field magnets and more sensitive probes will continue to enhance spectral resolution. For complex molecules like this compound, with multiple spin-active nuclei (¹H, ¹³C, ¹⁹F), advanced multi-dimensional NMR experiments (e.g., HMBC, HSQC, NOESY) will be crucial for complete structural assignment. Furthermore, the use of computational methods to predict NMR chemical shifts and coupling constants will become increasingly accurate, aiding in the interpretation of complex spectra.

Mass spectrometry (MS) will also see significant advancements. High-resolution mass spectrometry (HRMS) is already indispensable for determining the elemental composition of novel compounds. Future developments in ionization techniques and mass analyzers will allow for more detailed structural elucidation through tandem mass spectrometry (MS/MS) experiments. The fragmentation patterns of multi-halogenated compounds can be complex, and advanced MS techniques will be essential for understanding these pathways and confirming connectivity. Mass defect filtering of high-resolution mass spectra is an effective approach to visually resolve and interpret complex chemical information from halogenated compounds scholaris.ca.

The application of X-ray crystallography will remain the gold standard for unequivocal structure determination. Advances in crystallographic techniques, such as microcrystal electron diffraction (MicroED), will enable the analysis of increasingly smaller crystals, overcoming a common bottleneck in the characterization of new synthetic compounds.

Spectroscopic TechniqueKey AdvancementsImpact on Characterization
NMR SpectroscopyHigher field magnets, advanced pulse sequences, improved prediction algorithmsEnhanced resolution and accuracy for complete structural assignment of complex isomers.
Mass SpectrometryAdvanced ionization methods, higher resolution, and MS/MS capabilitiesPrecise mass determination and detailed fragmentation analysis for structural elucidation.
X-ray CrystallographyMicrocrystal electron diffraction (MicroED)Unambiguous structure determination from smaller and less perfect crystals.

Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis. For complex molecules like this compound, these technologies offer the potential to significantly accelerate the discovery and optimization of synthetic routes.

Furthermore, AI is being used for the de novo design of molecules with desired properties. By learning the relationship between molecular structure and function, generative models can propose new chemical entities with tailored electronic, optical, or biological activities. This could lead to the discovery of novel catalysts, materials, and pharmaceuticals based on highly substituted aromatic cores.

AI/ML ApplicationDescriptionFuture Potential
AI-Powered RetrosynthesisAlgorithms that propose synthetic routes by analyzing known chemical reactions.Discovery of novel, efficient, and sustainable synthetic pathways for complex molecules.
Machine Learning for Reaction OptimizationPredictive models that optimize reaction conditions based on experimental data.Accelerated development of high-yielding and selective chemical reactions.
Generative Models for Molecular DesignAI that designs new molecules with specific, desired properties.Rational design of novel functional materials and catalysts with tailored characteristics.

Exploration of Novel Reactivity Patterns Driven by Multi-Halogenation

The presence of multiple, different halogen atoms on an aromatic ring, as in this compound, gives rise to unique and underexplored reactivity patterns. The distinct electronic and steric properties of fluorine, bromine, and iodine, coupled with the methoxy (B1213986) group, create a complex electronic landscape that can be exploited for selective chemical transformations.

A key area of future research will be the continued development of site-selective cross-coupling reactions . The ability to sequentially and selectively functionalize the C-I, C-Br, and even the C-F bonds is a powerful tool for generating molecular diversity. Future work will focus on developing more sophisticated catalyst systems that can differentiate between these C-X bonds with even greater precision, allowing for the programmed synthesis of highly complex molecules. The inherent similarities in the reactivities of identical halogen substituents on a polyhalogenated arene present a formidable challenge, but strategies are being developed to achieve site-selective cross-couplings acs.org.

The unique electronic environment of these molecules may also enable novel cycloaddition and rearrangement reactions . The interplay of inductive and resonance effects from the various substituents could lead to unexpected reactivity when subjected to thermal, photochemical, or catalytic conditions. Investigating these possibilities could uncover new synthetic transformations.

Furthermore, the study of halogen bonding in these systems is a growing area of interest. The ability of iodine and bromine atoms to act as halogen bond donors could be used to direct the self-assembly of these molecules into ordered supramolecular structures, a key aspect in the design of advanced materials.

Uncharted Applications in Catalysis and Advanced Materials with Highly Substituted Aromatic Cores

The unique structural and electronic properties of molecules like this compound make them promising building blocks for a variety of advanced applications.

In the field of catalysis , these highly substituted arenes could serve as ligands for transition metal catalysts. The steric and electronic properties of the aromatic core can be finely tuned by the substituents, potentially leading to catalysts with enhanced activity, selectivity, and stability. For instance, nickel-based catalysts have been developed for the hydrodehalogenation of halogenated aromatic compounds mdpi.com.

In materials science , these compounds are attractive candidates for the development of organic semiconductors . The introduction of multiple halogens can significantly influence the frontier molecular orbital energy levels (HOMO and LUMO), which is a critical parameter for charge transport in organic electronic devices researchgate.netacs.org. The ability to tune these properties through synthetic modification could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The use of halogen bonding and aromatic interactions can also be programmed to control the luminescence and electronic properties of π-conjugated materials in the solid state acs.org.

Moreover, the high density and diverse functionality of these molecules make them interesting precursors for porous organic polymers and metal-organic frameworks (MOFs) . The rigid aromatic core can provide a stable scaffold, while the various functional groups can be used to tailor the pore size, surface area, and chemical properties of the resulting materials for applications in gas storage, separation, and catalysis.

Application AreaPotential Role of Highly Substituted ArenesFuture Research Directions
CatalysisAs tunable ligands for transition metal catalysts.Design and synthesis of novel ligands for enhanced catalytic performance.
Organic ElectronicsAs building blocks for organic semiconductors with tailored electronic properties.Investigation of structure-property relationships for applications in OLEDs, OPVs, and OFETs.
Porous MaterialsAs precursors for porous organic polymers and MOFs.Synthesis of materials with controlled porosity and functionality for separation and storage applications.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene, considering halogen reactivity and regioselectivity?

  • Methodological Answer: The synthesis should account for the electronic effects of substituents. The methoxy group (-OCH₃) is a strong ortho/para-director, while halogens (Br, F, I) influence reactivity via inductive effects. A stepwise approach is recommended:

Methoxy introduction first : Start with 3-methoxybenzene derivatives to leverage directing effects.

Halogenation sequence : Prioritize iodination (electrophilic substitution) due to iodine’s lower reactivity compared to bromine. Fluorine, being a meta-director, can be introduced via Balz-Schiemann or halogen-exchange reactions.

  • Key Tools : Retrosynthetic AI platforms (e.g., Reaxys, Pistachio) can predict feasible routes by analyzing reaction databases .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer:
  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify substituent positions. Fluorine’s deshielding effects and iodine’s heavy atom effect complicate splitting patterns; 19F^{19}\text{F} NMR is essential .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 335.34 g/mol for C₇H₅BrFIO) and isotopic patterns from bromine/iodine .
  • X-ray Crystallography : Resolves regiochemical ambiguities, especially when multiple halogens are present .

Q. How should researchers handle solubility challenges during experimental workflows?

  • Methodological Answer:
  • Solvent Selection : Halogenated solvents (DCM, chloroform) or polar aprotic solvents (DMF, DMSO) are ideal due to the compound’s aromatic and halogen-rich nature.
  • Sonication/Heating : For low solubility, use sonication at 25–40°C or dissolve in warm solvent (avoid decomposition).
  • Storage : Protect from light and moisture at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected coupling constants in NMR) be resolved?

  • Methodological Answer:
  • Dynamic Effects : Fluorine’s quadrupolar relaxation and iodine’s spin-orbit coupling may distort signals. Use 2D NMR (COSY, NOESY) to confirm connectivity.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
  • Isotopic Labeling : Substitute 127I^{127}\text{I} with 125I^{125}\text{I} to study isotopic effects on splitting patterns .

Q. What strategies enable regioselective functionalization of this compound for drug discovery applications?

  • Methodological Answer:
  • Protection/Deprotection : Protect the methoxy group (e.g., as a silyl ether) to direct electrophiles to halogens.
  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with boronic acids (e.g., 5-Bromo-2-methoxyphenylboronic acid) to replace iodine selectively. Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF at 60–80°C yield high regioselectivity .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics to minimize side products .

Q. How do steric and electronic factors influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer:
  • Electronic Effects : The electron-withdrawing nature of halogens (Br, F) deactivates the ring, but iodine’s polarizability can enhance SNAr at specific positions.
  • Steric Hindrance : The methoxy group at C3 creates steric bulk, directing nucleophiles to C1 or C5.
  • Reaction Optimization : Use strong bases (e.g., KOtBu) in DMF at 120°C to overcome deactivation .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer:
  • Purification : Halogenated byproducts (e.g., di-iodinated isomers) require gradient column chromatography or preparative HPLC.
  • Catalyst Loading : Reduce Pd catalyst amounts (0.5–1 mol%) to avoid metal contamination in final products .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .

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